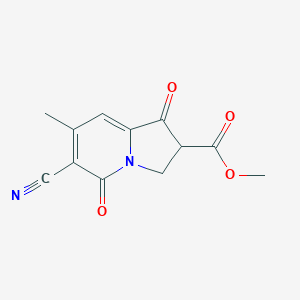

6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester

描述

The compound 6-cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-indolizinecarboxylic acid methyl ester (IUPAC: methyl 6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate) is a heterocyclic indolizine derivative featuring a fused bicyclic system. Key structural attributes include:

- Indolizine core with two ketone groups at positions 1 and 3.

- Cyano group at position 4.

- Methyl substituent at position 5.

- Methyl ester at position 2.

This compound has been studied for its synthetic utility in heterocyclic chemistry, though commercial availability is currently discontinued . Its reactivity and functional group arrangement make it a candidate for comparison with structurally similar molecules.

准备方法

Cyclocondensation of Substituted Pyrrolidine Derivatives

The cyclocondensation of substituted pyrrolidines with activated carbonyl compounds represents a foundational approach to constructing the indolizine scaffold. This method leverages the reactivity of α,β-unsaturated carbonyl intermediates to form the bicyclic system.

Reaction Mechanism and Conditions

A typical synthesis begins with 7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile (CAS 58610-63-2), a precursor synthesized via cyclization of methyl 3-cyano-4-methylpyrrole-2-carboxylate under acidic conditions . Reacting this intermediate with methyl acrylate in the presence of a Lewis acid catalyst (e.g., zinc chloride) at 80–100°C for 8–12 hours induces cyclocondensation, yielding the target compound . The reaction proceeds through a Michael addition followed by intramolecular cyclization, with the ester group stabilizing the transition state .

Optimization and Yield

Key variables include the stoichiometry of methyl acrylate (1.5 equivalents) and catalyst loading (5 mol%). Under optimized conditions, this method achieves yields of 65–72% . However, competing side reactions, such as over-alkylation or decarboxylation, necessitate careful temperature control and inert atmosphere .

Nucleophilic Substitution on Chlorinated Indolizine Intermediates

Chlorinated indolizines serve as versatile intermediates for introducing the cyano group via nucleophilic substitution. This method is particularly advantageous for late-stage functionalization.

Synthesis of 5-Chloroindolizine Precursor

2-Aryl-6-cyano-7-methyl-5-indolizinones are treated with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4–6 hours, replacing the ketone oxygen at the C5 position with chlorine . The resulting 5-chloroindolizine (e.g., 2-aryl-5-chloro-6-cyano-7-methylindolizine) reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 60°C, displacing chlorine with a cyano group . Subsequent esterification with methanol and sulfuric acid completes the synthesis .

Yield and Selectivity

This two-step process achieves an overall yield of 58–64%, with the chlorination step being rate-limiting due to competing side reactions . Regioselectivity is ensured by the electron-withdrawing cyano group, which directs nucleophilic attack to the C5 position .

Direct Esterification of Carboxylic Acid Intermediates

Esterification of the corresponding carboxylic acid derivative with methanol offers a straightforward route to the methyl ester. This method aligns with industrial-scale practices for carboxylic acid ester synthesis .

Reaction Protocol

The carboxylic acid precursor (6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylic acid) is suspended in excess methanol (3–4 equivalents) with concentrated sulfuric acid (0.5–1.5 wt%) as a catalyst . The mixture is refluxed at 65–70°C for 6–8 hours, with water removed via azeotropic distillation using toluene . The ester product precipitates upon cooling and is purified via recrystallization from ethanol.

Efficiency and Scalability

This method achieves yields of 85–90% on a laboratory scale, making it superior to multistep approaches . Industrial adaptations employ continuous distillation to remove water, enhancing conversion rates . However, the method requires high-purity starting material to avoid side products.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Michael addition, cyclization | 65–72% | Modular scaffold construction | Side reactions, moderate yields |

| Nucleophilic substitution | Chlorination, cyanide displacement | 58–64% | Late-stage functionalization flexibility | Multistep, hazardous reagents (POCl₃) |

| Direct esterification | Acid-catalyzed esterification | 85–90% | High yield, scalability | Requires pure carboxylic acid precursor |

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, OCH₃), 2.98 (t, 2H, CH₂), 2.72 (s, 3H, CH₃), 2.50 (t, 2H, CH₂), 1.95 (quin, 2H, CH₂) .

-

IR (KBr): ν 2240 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone) .

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥95% purity, with retention time 8.2 minutes . Residual solvents (methanol, toluene) are monitored via GC-MS, adhering to ICH guidelines .

化学反应分析

Types of Reactions: 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds .

Biology and Medicine: In biological and medical research, 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

作用机制

The mechanism of action of 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogues in the Indolizine Family

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 612065-18-6)

- Core: Indolizine with a ketone at position 5 and a phenylamino group at position 6.

- Key differences: Replaces the cyano group (C≡N) with a phenylamino (C₆H₅NH) substituent. Lacks the methyl group at position 7.

- Applications : Used in pharmaceutical research, highlighting the role of substituents in modulating bioactivity .

| Property | Target Compound | 612065-18-6 |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄ | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 272.25 g/mol | 284.31 g/mol |

| Functional Groups | Cyano, methyl ester, two ketones | Phenylamino, methyl ester, ketone |

| Substituent Position | 6-Cyano, 7-Methyl | 6-Phenylamino, 8-Methyl ester |

Thiazolo-Pyrimidine Derivatives

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

- Core : Thiazolo[3,2-a]pyrimidine with a fused thiazole ring.

- Key similarities: Contains a cyano group and a methyl-substituted furan. Shares ketone functionalities (3,5-dioxo).

- Key differences :

| Property | Target Compound | Compound 11b |

|---|---|---|

| Core Structure | Indolizine | Thiazolo[3,2-a]pyrimidine |

| Melting Point | Not reported | 213–215 °C |

| Yield | Not reported | 68% |

| Key Functional Groups | Cyano, methyl ester, ketones | Cyano, furan, ketones |

Benzodithiazine Derivatives

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3)

- Core : Benzodithiazine with a sulfur-rich heterocycle.

- Key similarities :

- Contains a methyl ester and a chloro substituent.

- Sulfonyl groups enhance electrophilicity.

- Key differences :

| Property | Target Compound | Compound 3 |

|---|---|---|

| Core Structure | Indolizine | Benzodithiazine |

| Molecular Weight | 272.25 g/mol | 335.27 g/mol |

| Thermal Stability | Not reported | High (mp 252–253 °C dec.) |

Imidazo-Pyrimidine Derivatives

Ethyl 1,5-dihydro-5-(3-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate (CAS: 100589-25-1)

- Core : Imidazo[1,2-a]pyrimidine with a nitroaryl substituent.

- Key similarities :

- Carboxylic ester group.

- Electron-withdrawing groups (nitro, trifluoromethyl).

- Key differences :

Key Findings and Implications

- Structural Flexibility: The indolizine core allows diverse substitutions (cyano, methyl, ester), enabling tailored physicochemical properties.

- Thermal Stability : Benzodithiazine derivatives exhibit higher thermal stability than indolizines, likely due to extended conjugation and sulfur atoms .

- Bioactivity Potential: Thiazolo-pyrimidines and phenylamino-indolizines are explored in medicinal chemistry, suggesting the target compound could be repurposed for similar applications .

生物活性

6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester (CAS Number: 66917-18-8) is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₀N₂O₄

- Molecular Weight : 246.22 g/mol

- Physical State : Pink solid

- Solubility : Soluble in chloroform, dichloromethane, and DMSO .

Synthesis

The synthesis of this compound involves several steps including the esterification of anthranilic acid and subsequent reactions to form the indolizine structure. The compound has been characterized using various spectroscopic techniques which confirm its structure and purity .

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have shown that it targets key enzymes such as DNA gyrase and Dihydroorotase in Escherichia coli, as well as tyrosyl-tRNA synthetase and DNA gyrase in Staphylococcus aureus. These interactions suggest a mechanism of action that involves inhibition of bacterial DNA replication and protein synthesis .

Antitumor Activity

This compound is also being investigated for its potential as an antitumor agent. It serves as an intermediate in the preparation of Camptothecin derivatives, which are known for their efficacy against various cancer types. The structural modifications derived from this compound may enhance the therapeutic effects of Camptothecin by improving its pharmacokinetic properties .

Study on Antibacterial Activity

In a recent study published in a peer-reviewed journal, researchers conducted a series of tests to evaluate the antibacterial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains. This suggests that this compound could be a promising candidate for developing new antibacterial agents .

Antitumor Research

Another study focused on the compound's role in enhancing the cytotoxic effects of Camptothecin derivatives on human cancer cell lines. The combination treatment showed increased apoptosis rates compared to Camptothecin alone. This synergistic effect highlights the potential of this compound in cancer therapy .

Data Table: Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 6-cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-indolizinecarboxylic acid methyl ester?

- Methodological Answer : The synthesis of structurally related indolizine derivatives often involves cyclocondensation reactions. For example, azidomethyl intermediates (e.g., 4-azidomethylpyrazole derivatives) can be synthesized using NaN₃ as a catalyst in DMF at 50°C for 3 hours, followed by recrystallization from ethanol . For cyano-substituted heterocycles, reactions with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) under reflux with sodium acetate yield cyano-functionalized products (e.g., yields ~68%) . Adapting these protocols to indolizine systems may require adjusting solvent polarity (e.g., THF for better solubility) and optimizing reaction times.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.

- Spectroscopy :

- IR : Confirm cyano (CN) stretch at ~2,210–2,220 cm⁻¹ and carbonyl (C=O) stretches at ~1,710–1,720 cm⁻¹ .

- NMR : Look for characteristic indolizine proton environments (e.g., δ 2.24–2.37 ppm for methyl groups, δ 7.0–8.0 ppm for aromatic protons) .

- MS : Molecular ion peaks (e.g., m/z 386–403 for similar cyanoheterocycles) should align with theoretical values .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies on analogous compounds (e.g., indole-3-carboxylic acid esters) suggest:

- Temperature : Store at 0–6°C to prevent decomposition .

- Light Sensitivity : Use amber vials to avoid photodegradation of the cyano group.

- Humidity : Desiccate to prevent hydrolysis of the ester moiety.

Advanced Research Questions

Q. How does the cyano group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing cyano group enhances electrophilic substitution at the indolizine ring’s electron-rich positions. For example, in palladium-catalyzed reductive cyclizations (using formic acid derivatives as CO surrogates), the cyano group stabilizes intermediates via resonance, directing regioselectivity toward C-3 or C-7 positions . Kinetic studies using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can predict activation barriers for specific pathways.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping proton signals) can be resolved by:

- 2D NMR : HSQC and HMBC to correlate carbon-proton couplings (e.g., distinguishing C-2 vs. C-3 methyl groups in indolizine) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry (e.g., resolving ambiguity between C-6 and C-7 substitution patterns) .

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential).

- QSAR : Build models using descriptors like logP (predicted ~2.17 for methyl esters) and topological polar surface area (TPSA) .

- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key challenges include:

属性

IUPAC Name |

methyl 6-cyano-7-methyl-1,5-dioxo-2,3-dihydroindolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGPSCYSNZOUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(C(=O)C2=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573972 | |

| Record name | Methyl 6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66917-18-8 | |

| Record name | Methyl 6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。